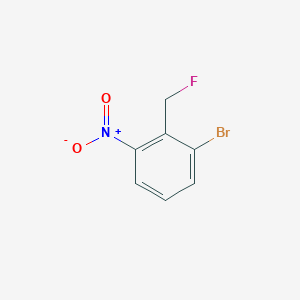

1-Bromo-2-(fluoromethyl)-3-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-2-(fluoromethyl)-3-nitrobenzene, also known as 1-fluoro-2-bromo-3-nitrobenzene or FBN, is an organic compound that has been used in various scientific research applications. It is a colorless solid that is soluble in water and has a melting point of 56-58°C. FBN has been used in numerous studies for its unique properties, including its ability to act as an oxidizing agent and its ability to undergo a variety of reactions.

Applications De Recherche Scientifique

Synthesis of Radioactive Tracers

The compound plays a critical role in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a radioactive tracer used in positron emission tomography (PET) imaging. This synthesis involves a two-step reaction sequence, starting with fluorination of a precursor compound to produce 1-bromo-3-[18F]-fluoropropane, which is then reacted with diisopropylethylamine and potassium iodide to yield [18F]FP-β-CIT (Klok et al., 2006).

Material Science and Solar Cells Improvement

In material science, 1-Bromo-2-(fluoromethyl)-3-nitrobenzene is used to improve the electron transfer process in polymer solar cells (PSCs). Its addition to the poly(3-hexylthiophene) (P3HT)/[6,6]-phenyl-C61-butyric acid methyl ester (PCBM) active layer of PSCs optimizes device performance, enhancing power conversion efficiency by forming electron transfer complexes (Fu et al., 2015).

Chemical Synthesis and Molecular Study

The compound is investigated for its potential in creating complex chemical structures and studying molecular interactions. For instance, its derivatives are analyzed for their anisotropic displacement parameters, providing insights into molecular structure and behavior under various conditions (Mroz et al., 2020).

Organic Chemistry and Reaction Mechanisms

In organic chemistry, 1-Bromo-2-(fluoromethyl)-3-nitrobenzene's derivatives exhibit interesting behaviors when reacting with alkyllithium compounds, leading to the formation of complex organic compounds. These reactions offer valuable insights into the mechanisms of organic synthesis and the properties of atropisomers (Leroux et al., 2005).

Photodissociation Studies

Photofragment translational spectroscopy studies utilize 1-Bromo-2-(fluoromethyl)-3-nitrobenzene to understand the photodissociation mechanisms of aromatic compounds, providing valuable data on energy distribution and reaction dynamics upon UV irradiation (Gu et al., 2001).

Propriétés

IUPAC Name |

1-bromo-2-(fluoromethyl)-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWGKSHOIHAFPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CF)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(fluoromethyl)-3-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-[(Dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/no-structure.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B2802561.png)

![2-[[2-(6-Bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B2802562.png)

![[(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol](/img/structure/B2802571.png)

![2,6-dichloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2802576.png)